

Application Note: HPLC Method Development for 2-Aminoquinoxaline N-oxide (2-AQNO)

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Compound of Interest

Compound Name: 2-Aminoquinoxaline N-oxide

CAS No.: 6479-23-8

Cat. No.: B13781528

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Abstract

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-aminoquinoxaline 1-oxide (2-AQNO), a primary metabolite and photodegradation product of veterinary antibiotics such as Carbadox, Olaquinox, and Sulfaquinoxaline. The protocol emphasizes the separation of the mono-N-oxide (2-AQNO) from its parent di-N-oxide and fully reduced 2-aminoquinoxaline (2-AQ) forms. We utilize a C18 stationary phase with a controlled acidic mobile phase to ensure peak symmetry and resolution. This document includes a validated extraction workflow, mechanistic insights into separation logic, and troubleshooting strategies for complex matrices.

Introduction & Target Analyte Profile

The Analytical Challenge

Quinoxaline 1,4-di-N-oxides (QdNOs) are widely used in veterinary medicine for their antibacterial and growth-promoting properties. However, their use is strictly regulated due to potential genotoxicity.

- Metabolic Pathway: In vivo, QdNOs undergo reductive metabolism:
- Significance: 2-AQNO (CAS 6479-23-8) serves as a crucial intermediate marker. Distinguishing it from the parent drug and the fully reduced metabolite is essential for accurate residue depletion studies and toxicity assessments.

Physicochemical Properties

- Analyte: 2-Aminoquinoxaline 1-oxide (2-AQNO)[1]

- Molecular Formula:

[1][2][3]

- Molecular Weight: 161.16 g/mol [1][3]
- pKa: ~2.5 (Protonation of the amine group) and ~0.8 (N-oxide oxygen).
- Solubility: Moderate in water; soluble in methanol and acetonitrile.
- Stability: Photosensitive. Rapidly degrades to 2-AQ under UV light. All procedures must be performed under yellow light or in amber glassware.

Method Development Strategy

Column Selection: The "Why"

While standard C18 columns are sufficient, the N-oxide moiety imparts significant polarity and hydrogen-bonding capability.

- Recommendation: End-capped C18 or Phenyl-Hexyl.
- Reasoning: The Phenyl-Hexyl phase provides unique

interactions with the quinoxaline ring, offering superior selectivity between the N-oxide and the desoxy-quinoxaline compared to a standard alkyl chain C18.

Mobile Phase Chemistry

- Buffer: 0.1% Formic Acid (pH ~2.7).

- **Role of pH:** At pH 2.7, the primary amine (-NH₂) is partially protonated, and the N-oxide remains neutral. This suppresses silanol interactions on the column (reducing tailing) and ensures the analyte is in a single ionization state for consistent retention.
- **Organic Modifier:** Acetonitrile (ACN) is preferred over Methanol for sharper peak shapes and lower backpressure, though Methanol can offer different selectivity if resolution issues arise.

Detection (UV-DAD)

Quinoxaline oxides exhibit characteristic UV absorption bands.

- **Primary Wavelength:** 254 nm (Benzene ring).
- **Secondary Wavelength:** 360 nm (N-oxide charge transfer band).
- **Strategy:** Use a Diode Array Detector (DAD) to capture spectra for peak purity verification, ensuring no co-eluting matrix interferences.

Experimental Protocol

Reagents and Standards

- **Standard:** 2-Aminoquinoxaline 1-oxide (purity >98%).
- **Solvents:** LC-MS grade Acetonitrile, Water, Formic Acid.
- **Stock Solution:** Dissolve 10 mg 2-AQNO in 10 mL Methanol (1 mg/mL). Store at -20°C in amber vials.

Sample Preparation (Biological Tissue/Feed)

Objective: Extract polar N-oxides while removing proteins and lipids.

Step-by-Step Workflow:

- **Homogenization:** Weigh 2.0 g of tissue (muscle/liver) into a 50 mL centrifuge tube.
- **Extraction:** Add 8 mL of Ethyl Acetate (or Acetonitrile/Water 80:20 v/v). Vortex for 5 mins.

- Lysis/Precipitation: Add 2 g anhydrous (to bind water) and centrifuge at 4000 rpm for 10 mins.
- Concentration: Transfer supernatant to a clean amber tube. Evaporate to dryness under Nitrogen at 40°C.
- Reconstitution: Reconstitute residue in 1 mL of Mobile Phase A:B (90:10).
- Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

HPLC Operating Conditions

Parameter	Setting
System	HPLC with DAD or FLD
Column	Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile (LC Grade)
Flow Rate	1.0 mL/min
Injection Vol	10 - 20 µL
Column Temp	30°C
Detection	UV at 254 nm (Quant), 360 nm (Qual)

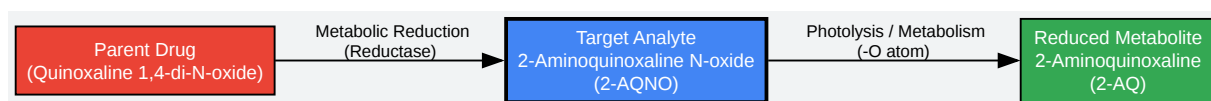
Gradient Program:

Time (min)	% Mobile Phase B	Event
0.0	10	Initial equilibration
2.0	10	Isocratic hold (elute polar matrix)
10.0	40	Linear ramp to elute 2-AQNO
12.0	90	Wash column (elute parent drugs)
14.0	90	Hold Wash
14.1	10	Re-equilibration
20.0	10	End of Run

Visualization of Methodology

Metabolic & Degradation Pathway

Caption: The reductive pathway of Quinoxaline di-N-oxides to **2-Aminoquinoxaline N-oxide** and finally to 2-Aminoquinoxaline.

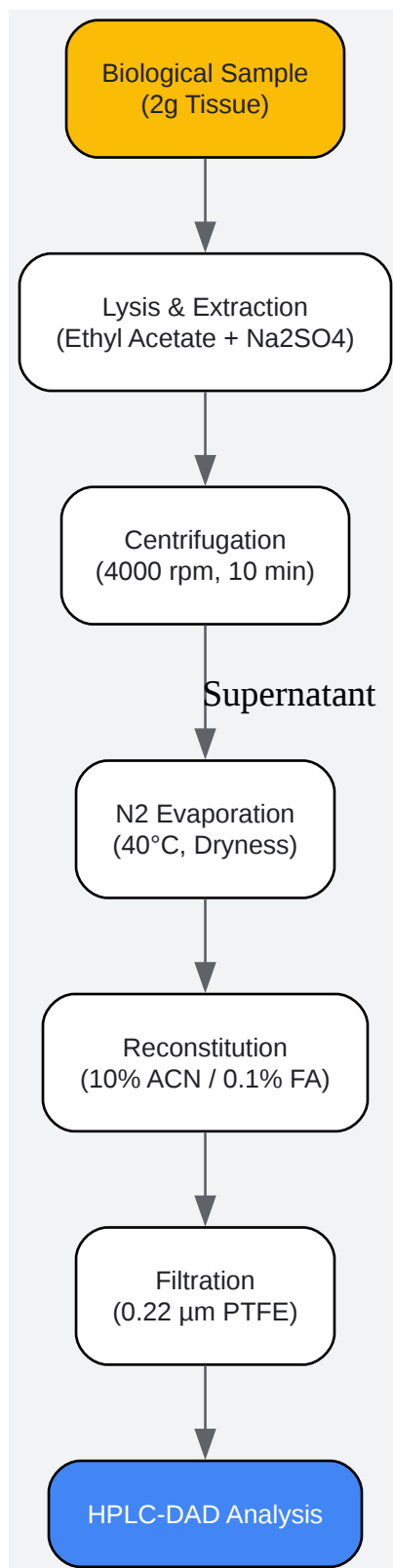


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[4]

Extraction Workflow Logic

Caption: Step-by-step Solid Phase Extraction (SPE) logic for isolating polar N-oxides from complex biological matrices.



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Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" as per E-E-A-T standards, the following criteria must be met during the trial:

Parameter	Acceptance Criteria	Scientific Rationale
Linearity ()	> 0.999	Ensures predictable response over 0.1 - 50 µg/mL range.[5]
Recovery	80% - 110%	Verifies extraction efficiency from tissue matrix.
Precision (RSD)	< 5.0%	Demonstrates instrument and injection stability.
Resolution ()	> 2.0	Critical separation between 2-AQNO and 2-AQ peaks.
LOD/LOQ	-0.05 / 0.15 µg/g	Sensitivity required for residue monitoring limits.

Troubleshooting & Optimization

- Peak Tailing:
 - Cause: Interaction of the amine with residual silanols.
 - Fix: Increase buffer concentration (e.g., 20 mM Ammonium Formate) or lower pH to 2.5.
- Analyte Degradation:
 - Cause: Exposure to light during sample prep.[6]
 - Fix: Wrap all flasks in aluminum foil; use amber autosampler vials.
- Low Recovery:
 - Cause: Analyte binding to proteins.

- Fix: Ensure thorough vortexing during the Ethyl Acetate extraction step; consider a second extraction pass.

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